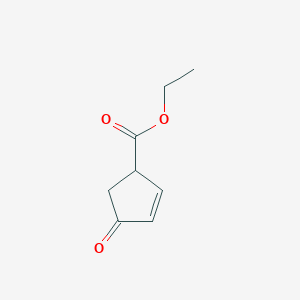
Ethyl 4-oxocyclopent-2-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxocyclopent-2-enecarboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclopentene, featuring a keto group at the 4-position and an ester group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentanone in the presence of a base, followed by esterification. Another method includes the use of ethyl acetoacetate and a suitable aldehyde under acidic conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 4-oxocyclopent-2-enecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism by which ethyl 4-oxocyclopent-2-enecarboxylate exerts its effects involves its interaction with various molecular targets. The keto and ester groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. These interactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products .
Comparación Con Compuestos Similares
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): This compound shares a similar structure but features a six-membered ring instead of a five-membered ring.
Ethyl 4-oxocyclohex-2-enecarboxylate: Another similar compound with a six-membered ring, differing in the position of the keto group
Uniqueness: Ethyl 4-oxocyclopent-2-enecarboxylate is unique due to its five-membered ring structure, which imparts distinct reactivity and properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
ethyl 4-oxocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6H,2,5H2,1H3 |
Clave InChI |
BCDPFZNKMFTMNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


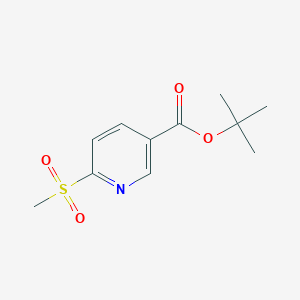
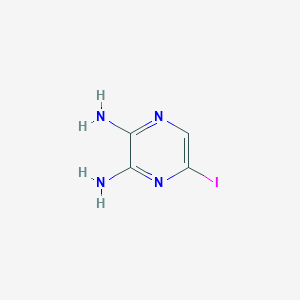
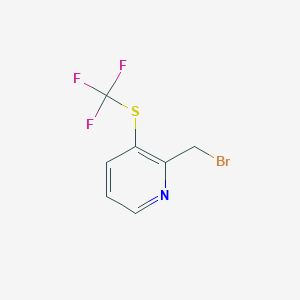
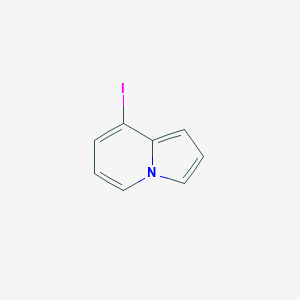
![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)

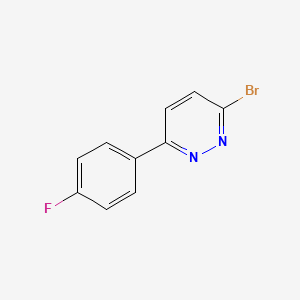

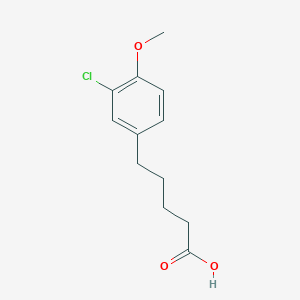
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)

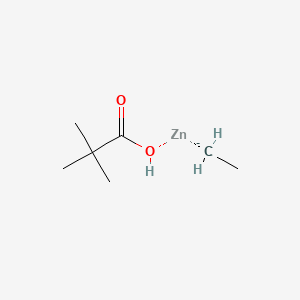
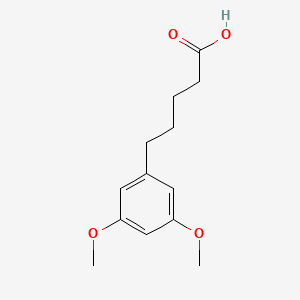
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
